4-(1-Bromoethyl)-1,2-dimethylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1-bromoethyl)-1,2-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLRQCRVLIXRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289384 | |
| Record name | 4-(1-Bromoethyl)-1,2-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20871-94-7 | |
| Record name | 4-(1-Bromoethyl)-1,2-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20871-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Bromoethyl)-1,2-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Transformational Chemistry of 4 1 Bromoethyl 1,2 Dimethylbenzene
Nucleophilic Substitution Reactions (SN1/SN2 Pathways)
Nucleophilic substitution reactions of 4-(1-bromoethyl)-1,2-dimethylbenzene involve the replacement of the bromine atom by a nucleophile. As a secondary benzylic halide, this substrate is capable of reacting through both SN1 and SN2 mechanisms, with the favored pathway being highly dependent on the reaction conditions. masterorganicchemistry.com
Exploration of Reaction Kinetics and Thermodynamic Factors
The competition between SN1 and SN2 pathways is governed by kinetics and thermodynamics. The SN1 reaction is a stepwise process involving the formation of a carbocation intermediate, and its rate is dependent only on the concentration of the substrate (rate = k[R-Br]). masterorganicchemistry.com The stability of this carbocation is a key factor; in the case of this compound, the resulting secondary benzylic carbocation is stabilized by resonance with the aromatic ring and hyperconjugation with the two adjacent methyl groups. This stabilization lowers the activation energy for the SN1 pathway.
Conversely, the SN2 reaction is a concerted, one-step process where the nucleophile attacks the carbon center at the same time as the leaving group departs. youtube.com Its rate is dependent on the concentrations of both the substrate and the nucleophile (rate = k[R-Br][Nu⁻]). researchgate.net Steric hindrance around the electrophilic carbon can impede the backside attack of the nucleophile, slowing down the SN2 reaction. libretexts.org For this compound, the steric bulk is moderate, allowing for the SN2 pathway to be viable under appropriate conditions.
| Factor | SN1 Pathway | SN2 Pathway |
| Rate Law | Unimolecular: rate = k[Substrate] | Bimolecular: rate = k[Substrate][Nucleophile] |
| Intermediate | Carbocation | None (Transition State) |
| Substrate Structure | Favored by stable carbocations (tertiary, benzylic, allylic) | Favored by less sterically hindered substrates (methyl, primary) |
| Thermodynamics | Generally favored by conditions that stabilize the carbocation intermediate. | Less sensitive to carbocation stability. |
Stereochemical Outcomes: Inversion versus Racemization in α-Chiral Benzylic Systems
When this compound is chiral at the α-carbon, the stereochemical outcome of the substitution reaction is a powerful indicator of the operative mechanism.
SN1 Reaction: The reaction proceeds through a planar carbocation intermediate. The nucleophile can attack this intermediate from either face with equal probability. youtube.com This leads to a mixture of two enantiomers, one with retention of configuration and the other with inversion of configuration, resulting in a racemic mixture. youtube.com
SN2 Reaction: This pathway involves a backside attack by the nucleophile, which forces the stereochemistry at the carbon center to invert, in a process known as Walden inversion. youtube.com If the starting material is a single enantiomer, the product will be a single enantiomer with the opposite configuration. youtube.com
| Reaction Pathway | Stereochemical Outcome for a Chiral Substrate |
| SN1 | Racemization (mixture of inversion and retention) |
| SN2 | Inversion of configuration |
Influence of Solvent Polarity and Nucleophile Strength
The choice of solvent and the nature of the nucleophile are critical in directing the reaction towards either an SN1 or SN2 pathway. youtube.com
Solvent Effects: Polar protic solvents, such as water and alcohols, are effective at solvating both the leaving group anion and the carbocation intermediate, thereby stabilizing the transition state of the SN1 reaction. youtube.com Polar aprotic solvents, like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), are less effective at solvating anions, leaving the nucleophile more "naked" and reactive, which favors the SN2 mechanism. libretexts.org
Nucleophile Strength: Strong nucleophiles, which are typically strong bases, favor the SN2 reaction as they can effectively attack the substrate in a concerted step. libretexts.org Weak nucleophiles, which are often neutral molecules like water or alcohols, are not strong enough to promote a concerted reaction and will favor the SN1 pathway by waiting for the formation of the carbocation intermediate. youtube.com
| Condition | Favored Pathway | Reasoning |
| Solvent | ||
| Polar Protic (e.g., H₂O, EtOH) | SN1 | Stabilizes the carbocation intermediate and the leaving group. youtube.com |
| Polar Aprotic (e.g., Acetone, DMSO) | SN2 | Enhances the reactivity of the nucleophile. libretexts.org |
| Nucleophile | ||
| Strong (e.g., I⁻, RS⁻, CN⁻) | SN2 | Can effectively attack the substrate in a single step. libretexts.org |
| Weak (e.g., H₂O, ROH) | SN1 | Awaits the formation of the more reactive carbocation. youtube.com |
Elimination Reactions (E1/E2 Pathways) and Competing Substitution Pathways
Elimination reactions are often in competition with nucleophilic substitutions. For this compound, both E1 and E2 pathways are possible, leading to the formation of an alkene.
Regioselectivity and Stereoselectivity in Alkene Formation
The elimination of HBr from this compound can result in the formation of 1,2-dimethyl-4-vinylbenzene.
Regioselectivity: In this specific substrate, there is only one type of β-hydrogen (on the methyl group of the ethyl chain), so only one constitutional isomer of the alkene product is possible. Therefore, regioselectivity is not a variable in this particular case.
Stereoselectivity: As the resulting alkene does not have stereoisomers, stereoselectivity in terms of E/Z isomerism is not applicable here.
Rational Design for Preferential Reaction Pathways
The balance between substitution and elimination can be controlled by carefully selecting the reaction conditions.
Base Strength and Steric Hindrance: Strong, sterically hindered bases, such as potassium tert-butoxide, favor E2 elimination. youtube.com Their bulk makes it difficult for them to act as nucleophiles and attack the α-carbon, so they preferentially abstract a β-proton. Strong, non-hindered bases can act as both nucleophiles and bases, leading to a mixture of SN2 and E2 products.
Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are entropically favored. Therefore, increasing the reaction temperature typically favors the elimination products over the substitution products.
Solvent: The solvent effects that favor SN1 also favor E1, as both proceed through a carbocation intermediate. The E1 reaction often accompanies the SN1 reaction, especially at higher temperatures.
| Condition | Favored Reaction | Rationale |
| Reagent | ||
| Strong, non-hindered base (e.g., NaOH, EtO⁻) | SN2 / E2 mixture | Acts as both a nucleophile and a base. |
| Strong, hindered base (e.g., t-BuOK) | E2 | Steric bulk prevents nucleophilic attack, favoring proton abstraction. youtube.com |
| Weak nucleophile/weak base (e.g., H₂O, EtOH) | SN1 / E1 mixture | Favors carbocation formation. |
| Temperature | ||
| Low Temperature | Substitution | Substitution reactions often have lower activation energies. |
| High Temperature | Elimination | Elimination is entropically favored. |
Organometallic Cross-Coupling Reactions for Carbon-Carbon Bond Formation
The presence of a benzylic bromide functional group in this compound makes it an excellent substrate for a variety of organometallic cross-coupling reactions. These reactions are fundamental for constructing new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi) with Benzylic Bromides
Palladium catalysis is a cornerstone of modern organic synthesis, and benzylic halides like this compound are reactive coupling partners.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. For benzylic bromides, the Suzuki-Miyaura reaction provides a powerful method for forming diarylmethane structures or other alkyl-aryl bonds. researchgate.netnih.gov The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the benzylic bromide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov A typical system might employ a palladium catalyst like PdCl2(dppf)·CH2Cl2 with a base such as cesium carbonate in a mixed solvent system like THF/water. nih.gov
Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org While most commonly applied to aryl and vinyl halides, benzylic halides can also serve as electrophiles. wikipedia.orgbyjus.com The mechanism begins with the oxidative addition of the Pd(0) catalyst into the C-Br bond. youtube.com This is followed by migratory insertion of the alkene into the palladium-carbon bond and a subsequent β-hydride elimination to give the final product and regenerate the palladium catalyst. byjus.comyoutube.com
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org Its application to benzylic bromides provides a direct route to propargyl-aromatic compounds. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI. researchgate.netresearchgate.net A fast and selective method for the palladium-catalyzed cross-coupling of benzylic bromides with lithium acetylides has been developed, which proceeds at room temperature and tolerates a variety of sensitive functional groups. nih.gov
Negishi Coupling: The Negishi coupling reaction pairs an organozinc reagent with an organic halide. wikipedia.org This method is particularly effective for coupling with secondary benzylic bromides, including racemic variants, to form new C(sp³)–C(sp³) or C(sp³)–C(sp²) bonds. organic-chemistry.orgacs.orgthieme-connect.com The reaction is notable for its high functional group tolerance due to the relatively mild nature of the organozinc reagents. wikipedia.org
Grignard Reagent and Organolithium Chemistry
The reactivity of the carbon-bromine bond in this compound allows for the formation of highly nucleophilic organometallic reagents.
Grignard Reagent Chemistry: this compound can react with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, [1-(1,2-dimethylphenyl)ethyl]magnesium bromide. wikipedia.orglibretexts.org The formation process involves the insertion of magnesium into the carbon-bromine bond. wikipedia.org This reagent is a potent nucleophile and a strong base. It can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. libretexts.org For example, reaction with carbon dioxide followed by an acidic workup would yield 2-(1,2-dimethylphenyl)propanoic acid. libretexts.org It is crucial to perform the reaction under anhydrous conditions as Grignard reagents react readily with water. libretexts.org
Organolithium Chemistry: Organolithium reagents can be prepared from organic halides via lithium-halogen exchange. wikipedia.org Treating this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, can generate the corresponding benzylic lithium species. wikipedia.org This transmetalation is often very fast, even at low temperatures. wikipedia.org The resulting organolithium compound is a highly reactive nucleophile, useful for alkylations and additions to carbonyl compounds. However, the high basicity of organolithium reagents can sometimes lead to side reactions. wikipedia.orgorganicchemistrydata.org Flash chemistry techniques using microreactors have been shown to enable the generation and reaction of benzylic lithium species at higher temperatures than traditional batch methods, minimizing decomposition. rsc.org
Nickel-Catalyzed and Copper-Mediated Coupling Strategies
Beyond palladium, other transition metals like nickel and copper are widely used to catalyze cross-coupling reactions involving benzylic bromides.
Nickel-Catalyzed Coupling: Nickel catalysts are often a more cost-effective alternative to palladium and exhibit unique reactivity. They are particularly effective in the cross-coupling of benzylic electrophiles. nih.govresearchgate.net Nickel-catalyzed Negishi reactions of racemic secondary benzylic bromides have been developed to achieve stereoconvergent couplings, where both enantiomers of the starting material are converted into a single enantiomer of the product with high enantiomeric excess. organic-chemistry.orgacs.orgthieme-connect.comnih.gov These reactions often use readily available ligands and are not overly sensitive to air or moisture. organic-chemistry.org Nickel can also catalyze reductive cross-coupling reactions between two different electrophiles, such as a benzylic chloride and a vinyl bromide, avoiding the pre-formation of organometallic reagents. nih.govacs.org
| Catalyst System | Coupling Partners | Product Type | Key Features |
| NiBr2·glyme / isoquinoline-oxazoline ligand | Racemic benzylic bromide + Achiral alkylzinc reagent | Enantioenriched alkylated arene | Stereoconvergent, high enantiomeric excess. acs.orgthieme-connect.comnih.gov |
| NiBr2diglyme / (S)-(iPr)-Pybox | Racemic benzylic bromide + Trialkynylindium reagent | Enantioenriched propargyl-aromatic | Stereoconvergent, high atom economy. csic.es |
| Ni(acac)2 / PPh3 | Benzylic zinc reagent + Aromatic bromide/chloride | Diarylmethane | Couples with a range of aryl electrophiles. researchgate.net |
Copper-Mediated Coupling: Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming carbon-heteroatom bonds and have been adapted for carbon-carbon bond formation. researchgate.net While palladium is more common for Suzuki- and Negishi-type reactions, copper can mediate the coupling of Grignard reagents with organic halides. Copper(I) salts are also crucial co-catalysts in the Sonogashira reaction. researchgate.net More recently, copper-catalyzed systems have been developed for the cross-coupling of alkynes with halides, sometimes proceeding even without a palladium co-catalyst under specific conditions. organic-chemistry.org
Radical Reactions and Single-Electron Transfer Processes
The benzylic C-Br bond in this compound is susceptible to homolytic cleavage, making it a precursor for radical-based transformations. The stability of the resulting secondary benzylic radical, due to resonance with the aromatic ring, facilitates these processes.
A common method for generating benzylic radicals involves reacting the substrate with a radical initiator like AIBN or using photolysis in the presence of reagents like N-bromosuccinimide (NBS), although NBS is typically used for allylic and benzylic C-H bromination. youtube.com The reaction of the benzylic bromide itself can proceed via a single-electron transfer (SET) mechanism. acs.org
For instance, photoredox catalysis in tandem with nickel catalysis can facilitate the cross-coupling of benzylic precursors through the generation of radical intermediates under exceptionally mild conditions. acs.org In these dual catalytic systems, a photosensitizer absorbs visible light and engages in a SET event with the benzylic bromide to generate a benzylic radical. This radical then enters the nickel catalytic cycle. Such methods have been used for the protecting-group-independent synthesis of various compounds. acs.org
Another example is the photoinduced atom transfer radical addition (ATRA), where a radical is generated from a precursor and adds across an alkene. While often used to functionalize alkenes, the underlying principles involve the generation and reaction of radical species where a benzylic bromide could be a product or reactant under specific schemes. nih.gov
Functional Group Interconversions Beyond Simple Halogen Exchange
Beyond simple nucleophilic substitution of the bromide (e.g., with azide (B81097), cyanide, or hydroxide), this compound can undergo more complex transformations that alter the carbon skeleton or introduce sophisticated functional groups.
One such transformation is the homologation reaction, where a carbon chain is extended. It has been shown that electron-rich benzyl (B1604629) bromides can react with diazo compounds in the presence of a Lewis acid. nih.gov This process results in the formal insertion of the diazo-derived carbon into the C(sp³)–C(sp²) bond, proceeding through a phenonium ion intermediate to create a new quaternary benzylic center and an alkyl bromide. nih.gov
Furthermore, the bromide can be substituted to create other functionalities that can then be used in subsequent reactions. For example, displacement of the bromide with sodium azide yields the corresponding benzyl azide. nih.gov This azide can then be used in "click" chemistry or reduced to a primary amine. Similarly, substitution with silver acetate (B1210297) would yield the benzylic acetate ester, which can be a useful protecting group or synthetic handle. nih.gov These transformations highlight the role of the benzylic bromide as a versatile entry point to a wide array of other functionalized molecules.
Advanced Spectroscopic and Spectrometric Techniques for Mechanistic Elucidation and Structural Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the structure of organic molecules in solution. For 4-(1-bromoethyl)-1,2-dimethylbenzene, with its chiral center at the bromoethyl group, advanced NMR techniques are crucial for determining its stereochemistry and conformational dynamics.
While one-dimensional NMR provides initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for establishing the complete connectivity and spatial relationships within the this compound molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton of the bromoethyl group and the methyl protons of the same group. It would also delineate the coupling between the aromatic protons on the dimethylbenzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This is invaluable for assigning the ¹³C signals based on their attached, and usually more easily assigned, proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is critical for determining stereochemistry and conformation as it detects protons that are close in space, but not necessarily through bonds. For this compound, NOESY could reveal through-space interactions between the protons of the bromoethyl group and the adjacent methyl group on the aromatic ring, providing insights into the preferred rotational conformation.
A hypothetical set of 2D NMR correlations for this compound is presented in the table below.
| 2D NMR Experiment | Correlating Protons/Carbons | Information Gained |
| COSY | Methine H (bromoethyl) ↔ Methyl H (bromoethyl) | Connectivity within the bromoethyl group |
| Aromatic H ↔ Aromatic H | Connectivity of the aromatic system | |
| HSQC | Methine C ↔ Methine H | Direct C-H bond assignment |
| Methyl C (bromoethyl) ↔ Methyl H (bromoethyl) | Direct C-H bond assignment | |
| Aromatic C ↔ Aromatic H | Direct C-H bond assignments | |
| HMBC | Methyl H (ring) ↔ Aromatic C | Connectivity of methyl groups to the ring |
| Methine H (bromoethyl) ↔ Aromatic C | Attachment point of the bromoethyl group | |
| NOESY | Methine H (bromoethyl) ↔ Methyl H (ring) | Spatial proximity and conformational preferences |
The rotation around the single bond connecting the chiral center to the aromatic ring in this compound can be studied using dynamic NMR (DNMR) spectroscopy. By monitoring the NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases. This allows for the calculation of the rotational energy barrier, providing valuable thermodynamic data about the conformational stability of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Intermediates and Byproduct Identification
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₀H₁₃Br, the predicted monoisotopic mass is approximately 212.0201 Da. uni.lu HRMS is a powerful tool for confirming the identity of the compound and for identifying intermediates and byproducts in reactions where it is involved. For example, in a nucleophilic substitution reaction, HRMS could detect the formation of the corresponding alcohol or amine product by identifying their precise masses.
The table below shows predicted m/z values for various adducts of this compound that could be observed in an HRMS analysis. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 213.02735 |
| [M+Na]⁺ | 235.00929 |
| [M-H]⁻ | 211.01279 |
| [M+NH₄]⁺ | 230.05389 |
| [M+K]⁺ | 250.98323 |
X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be obtained, this technique can provide precise bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule, X-ray crystallography can be used to determine the absolute configuration of the stereocenter, which is a fundamental aspect of its chemical identity. As of now, publicly available crystal structure data for this compound is not available. However, analysis of related structures, such as 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, demonstrates the power of this technique in elucidating the precise spatial arrangement of atoms in substituted benzene (B151609) rings. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Monitoring Reaction Progress and Functional Group Transformations
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are particularly useful for monitoring the progress of reactions involving this compound. For instance, in a reaction where the bromoethyl group is transformed, one would expect to see the disappearance of the C-Br stretching vibration and the appearance of new bands corresponding to the newly formed functional group.
The table below lists some of the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H | Stretching | 3100-3000 | FTIR, Raman |
| Aliphatic C-H | Stretching | 3000-2850 | FTIR, Raman |
| C=C (aromatic) | Stretching | 1600-1450 | FTIR, Raman |
| C-Br | Stretching | 680-515 | FTIR, Raman |
Raman spectroscopy, in particular, can be a powerful tool for in-situ reaction monitoring, as it often provides sharp signals for non-polar bonds and is less susceptible to interference from aqueous media. spectroscopyonline.comresearchgate.net
Computational and Theoretical Investigations of 4 1 Bromoethyl 1,2 Dimethylbenzene
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the intricacies of chemical compounds at the electronic level.
The HOMO is associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov In the case of 4-(1-bromoethyl)-1,2-dimethylbenzene, the presence of two methyl groups on the benzene (B151609) ring is expected to increase the energy of the HOMO, making the compound more susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the bromine atom influences the LUMO, making the benzylic carbon an electrophilic center.
A theoretical investigation into the electronic properties of p-xylene (B151628) and its halogenated derivatives using DFT with the B3LYP functional provides a comparative framework. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| p-Xylene (PX) | -8.57 | -1.90 | 6.67 |
| 3,6-difluoro-p-xylene (DFPX) | -9.25 | -2.58 | 6.67 |
| 3,6-dichloro-p-xylene (DCPX) | -9.25 | -3.13 | 6.12 |
| 3,6-dibromo-p-xylene (DBPX) | -8.98 | -3.40 | 5.58 |
This table is based on data from a study on p-xylene and its dihalogenated derivatives and is intended to illustrate general trends. nih.gov The values for this compound would differ.
The data suggests that halogen substitution can significantly alter the electronic properties of the aromatic ring. While the methyl groups in this compound would increase the electron density of the ring, the bromoethyl group introduces a reactive site.
Quantum chemical calculations are pivotal in mapping the potential energy surface of a reaction, allowing for the characterization of reactants, products, intermediates, and transition states. For this compound, a primary reaction of interest is nucleophilic substitution, which can proceed through either an SN1 or SN2 mechanism.
Theoretical studies on the SN1 reaction of similar benzylic bromides have been performed using methods like Hartree-Fock (HF), DFT, and Møller-Plesset perturbation theory (MP2). researchgate.net These studies calculate the energy of each step in the reaction and determine the structure of the transition state. researchgate.net In an SN1 reaction, the rate-determining step is the formation of a carbocation intermediate. The stability of this benzylic carbocation is enhanced by the electron-donating methyl groups on the aromatic ring through hyperconjugation and inductive effects.
A computational analysis of the SN2 reaction between a nucleophile and a substrate like methyl chloride using DFT methods can also provide a model for understanding the reactivity of this compound. mdpi.com Such studies evaluate the potential energy surface, including the initial complex, transition state, and final complex. mdpi.com
| Reaction Step | Calculated Energy (illustrative) |
| Reactants | 0 kcal/mol |
| Transition State | +15 to +25 kcal/mol |
| Carbocation Intermediate (SN1) | +5 to +10 kcal/mol |
| Products | -10 to -20 kcal/mol |
This table provides a generalized and illustrative energy profile for a nucleophilic substitution reaction of a benzylic bromide. Actual values for this compound would require specific calculations.
Since this compound is a chiral molecule, the stereochemical outcome of its reactions is of significant interest. Computational methods can predict the stereochemical course of a reaction, including enantioselectivity and diastereoselectivity.
Studies on the diastereoselective reactions of chiral benzylic carbocations with arene nucleophiles have shown that high facial diastereoselectivity can be achieved. acs.org In these reactions, a chiral center adjacent to the carbocationic center influences the approach of the nucleophile. acs.org Although the chiral center in this compound is the benzylic carbon itself, the principles of stereocontrol can be extrapolated.
In an SN1 reaction, the formation of a planar carbocation intermediate would typically lead to a racemic mixture of products. However, the presence of the bulky dimethyl-substituted benzene ring could lead to some degree of facial selectivity in the attack of the nucleophile. Theoretical studies can model the transition states for the attack of a nucleophile from either face of the carbocation and calculate the energy difference to predict the diastereomeric ratio of the products. acs.org
| Approach of Nucleophile | Relative Transition State Energy (illustrative) | Predicted Product Ratio |
| Re-face attack | 0.0 kcal/mol | Major |
| Si-face attack | +1.5 kcal/mol | Minor |
This table illustrates how computational chemistry can predict diastereoselectivity based on the relative energies of transition states. The values are hypothetical.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations can provide insights into its conformational landscape and the influence of solvent molecules on its structure and reactivity.
An MD simulation of a molecule like benzyl (B1604629) bromide in an aqueous environment can reveal how the solvent molecules arrange themselves around the solute and how this solvation shell affects the dynamics of the molecule. arxiv.org The simulations can also explore the different conformations of the bromoethyl group relative to the benzene ring and the energetic barriers between these conformations. This information is crucial for understanding how the molecule behaves in solution and how its conformation might influence its reactivity.
Quantitative Structure-Reactivity Relationship (QSPR) Studies on Benzylic Halides
Quantitative Structure-Reactivity Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For benzylic halides, QSPR models could be developed to predict reaction rates, for example, in solvolysis reactions.
These models typically use a set of molecular descriptors that quantify various aspects of the molecule's structure, such as steric, electronic, and hydrophobic properties. While specific QSPR studies on this compound are not documented, the principles of QSPR are applicable. For a series of substituted benzylic bromides, a QSPR model might take the form of a linear equation:
log(k) = c₀ + c₁σ + c₂Eₛ + ...
where:
log(k) is the logarithm of the reaction rate constant.
σ is a descriptor for electronic effects (e.g., Hammett constant).
Eₛ is a descriptor for steric effects (e.g., Taft steric parameter).
c₀, c₁, and c₂ are coefficients determined by fitting the equation to experimental data.
Such models can be valuable for predicting the reactivity of new compounds without the need for experimental measurements.
Strategic Applications of 4 1 Bromoethyl 1,2 Dimethylbenzene in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
No specific examples of complex organic molecules synthesized using 4-(1-Bromoethyl)-1,2-dimethylbenzene as a key intermediate were found in the available literature. Theoretically, the benzylic bromide functionality makes it a prime candidate for nucleophilic substitution reactions (SN1 or SN2) to introduce a variety of functional groups, or for elimination reactions to form a vinyl-substituted dimethylbenzene. These reactions would make it a useful building block, but documented applications are not available.
Precursor in the Development of Specialty Polymers and Functional Materials
While its structure suggests potential in materials science, no specific research was found detailing its use as a precursor for specialty polymers or functional materials.
Synthesis of Monomers for Controlled Polymerization Techniques
The 1-bromoethyl group could potentially act as an initiator for Atom Transfer Radical Polymerization (ATRP), a common controlled polymerization technique. This would allow for the synthesis of polymers with a 3,4-dimethylphenyl moiety at one end. However, no published studies were identified that demonstrate this specific application.
Derivatization for Cross-linking Agents and Surface Modification
The reactivity of the C-Br bond could be exploited to graft this molecule onto polymer backbones or surfaces, potentially acting as a cross-linking agent or for surface functionalization. No specific instances or research findings of such derivatizations were found.
Building Block for Heterocyclic Compound Synthesis and Pharmaceutical Scaffolds
There is a general reference to its potential use in pharmaceuticals, but no concrete examples of its application as a building block for specific heterocyclic compounds or pharmaceutical scaffolds were discovered in scientific databases or patent literature.
Applications in Chemo- and Biosensor Development as a Functionalizable Unit
No information was found regarding the use of this compound in the development of chemo- or biosensors. Its structure could theoretically allow it to be used as a linker to attach to sensor surfaces or to connect to signaling units, but there is no available research to support this.
Future Research Directions and Emerging Paradigms for Substituted Benzylic Halides
Development of Asymmetric Synthetic Routes to Enantiopure Analogs
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of methods to access enantiopure compounds is a cornerstone of modern pharmaceutical research. For secondary benzylic halides such as 4-(1-bromoethyl)-1,2-dimethylbenzene, future research will concentrate on creating highly enantioselective synthetic routes.
A significant area of development involves stereoconvergent cross-coupling reactions. Nickel-catalyzed Negishi reactions, for example, have shown promise in converting racemic secondary benzylic bromides into enantioenriched products with high yields. organic-chemistry.orgnih.gov These methods utilize commercially available and air-stable catalyst components, making them practical for broader application. organic-chemistry.orgnih.gov The reaction transforms both enantiomers of the starting racemic mixture into a single enantiomer of the product, maximizing atom economy. organic-chemistry.org
Another promising frontier is the merger of photoredox catalysis with other catalytic modes. Dual catalysis systems, such as Ni/photoredox catalysis, have been developed for the asymmetric cross-coupling of benzylic precursors with aryl bromides. nih.gov These reactions can produce pharmaceutically relevant chiral structures with excellent enantioselectivity. nih.gov The development of novel chiral ligands, such as bi-oxazolines (BiOX) and sterically hindered biimidazolines (BiIM), is critical to the success of these asymmetric transformations, enabling the synthesis of chiral 1,1-diaryl alkanes from readily available alkyl benzenes and aryl halides. nih.govresearchgate.net
Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis of Benzylic Compounds
| Catalytic System | Reaction Type | Key Features | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Nickel/Bis(oxazoline) Ligand | Negishi Cross-Coupling | Stereoconvergent; uses air-stable catalysts. organic-chemistry.orgnih.gov | >90% organic-chemistry.org |
| Ni/Photoredox Dual Catalysis | Asymmetric Cross-Coupling | Accesses chiral N-benzylic heterocycles. nih.gov | Good to Excellent nih.gov |
| Iridium Photocatalyst/Chiral Imidazolidinone | Organocatalytic α-Benzylation | Merges photoredox and organocatalysis. acs.orgnih.gov | Good to Excellent acs.org |
| Dirhodium Catalyst | C-H Functionalization | Site-selective functionalization of primary benzylic C-H bonds. acs.org | 84–99% acs.org |
Exploration of Photocatalytic and Electrocatalytic Transformations for C-Br Activation
Traditional methods for activating carbon-bromine (C-Br) bonds often require harsh conditions or stoichiometric reagents. Photocatalysis and electrocatalysis represent milder, more sustainable alternatives that are rapidly gaining traction. These techniques use light or electricity to generate highly reactive intermediates under ambient conditions.
Photoredox catalysis, in particular, has emerged as a powerful tool for C-Br bond functionalization. The process typically involves a photocatalyst that, upon light absorption, engages in a single electron transfer (SET) with the benzylic halide. nih.gov This generates a radical anion that rapidly cleaves the C-Br bond, forming a benzylic radical. nih.gov This versatile intermediate can then participate in a wide range of bond-forming reactions, including arylations, esterifications, and alkylations. acs.orgacs.org
Recent research has focused on expanding the scope of these transformations. Dual catalytic systems combining a photoredox catalyst with a transition metal catalyst (e.g., nickel) can achieve cross-coupling reactions that are otherwise challenging. nih.govresearchgate.net Furthermore, metal-free photocatalytic systems are being developed to enhance sustainability and avoid product contamination with trace metals. nih.gov Electrocatalysis offers a complementary approach, using an electric current to drive the reduction of the C-Br bond, providing an alternative pathway to the same key benzylic radical intermediates.
Table 2: Emerging C-Br Activation and Functionalization Methods
| Method | Energy Source | Key Mechanism | Typical Transformations |
|---|---|---|---|
| Dual Ni/Photoredox Catalysis | Visible Light | SET followed by cross-coupling. nih.gov | C(sp²)–C(sp³) cross-coupling, arylation. nih.govresearchgate.net |
| Organophotoredox Catalysis | Visible Light | Enamine/SET catalysis. nih.gov | α-benzylation of aldehydes. nih.gov |
| Metal-Free Photoredox Arylation | Visible Light | Sacrificial base enables selectivity. nih.gov | Direct arylation. nih.gov |
| Base-Promoted Halogen Transfer | Chemical | Deprotonation/halogenation sequence. nih.gov | Benzylic C-H etherification. nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability
Translating complex chemical syntheses from the laboratory bench to industrial production presents significant challenges related to safety, reproducibility, and cost. Flow chemistry, where reagents are continuously pumped through a reactor, offers elegant solutions to many of these issues. For reactions involving benzylic halides, flow chemistry provides superior control over reaction parameters such as temperature and mixing, which is crucial for managing highly exothermic or fast reactions. chim.itwiley-vch.de
The integration of flow reactors with automated platforms enables high-throughput experimentation and rapid optimization of reaction conditions. This machine-assisted approach minimizes manual intervention, allowing for the exploration of a wider range of variables to identify optimal synthetic routes. durham.ac.uk For multi-step syntheses, individual flow reactors can be "telescoped," where the output of one reactor directly feeds into the next, eliminating the need for intermediate workup and purification steps. acs.org This approach has been successfully applied to the synthesis of complex molecules, including active pharmaceutical ingredients, using benzylic halide intermediates. wiley-vch.deacs.org
The scalability of flow reactors is a key advantage. Processes developed in small-scale laboratory reactors can often be scaled up to production levels by simply running the reactor for longer periods or by "numbering-up" – running multiple reactors in parallel. chim.itresearchgate.net This streamlined scalability makes flow chemistry an attractive paradigm for the industrial synthesis of compounds like this compound.
Table 3: Comparison of Batch vs. Flow Synthesis for Benzylic Halide Reactions
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio. | Excellent due to high surface-area-to-volume ratio. wiley-vch.de |
| Safety | Handling of hazardous intermediates can be risky at scale. | In situ generation and consumption of hazardous species. wiley-vch.de |
| Scalability | Often requires re-optimization at each scale. researchgate.net | Seamless scaling by continuous operation or numbering-up. chim.itresearchgate.net |
| Reaction Time | Can be lengthy, including heating/cooling cycles. | Significantly reduced, often from hours to minutes or seconds. wiley-vch.deacs.org |
| Process Control | Less precise control over temperature and concentration. | Precise and uniform control over reaction conditions. chim.it |
Advanced Computational Modeling for Predictive Reactivity and Rational Catalyst Design
The trial-and-error approach to catalyst and reaction development is time-consuming and resource-intensive. Advanced computational modeling is emerging as an indispensable tool for accelerating this process. Using methods such as Density Functional Theory (DFT), chemists can predict the reactivity of molecules like this compound and rationalize experimental observations. researchgate.netresearchgate.net
Computational studies can elucidate complex reaction mechanisms, for instance, by mapping the potential energy surfaces of competing pathways like Sₙ1 versus Sₙ2 for nucleophilic substitution on benzylic halides. acs.org The activation strain model, for example, helps to explain how the intrinsic properties of the reacting fragments govern the activation energy of a reaction. researchgate.net These models can analyze the influence of substituents on the benzene (B151609) ring, providing a quantitative understanding of how electron-donating or electron-withdrawing groups affect C-Br bond activation.
Beyond understanding reactivity, computational chemistry is a powerful tool for rational catalyst design. By modeling the interaction between a substrate, a ligand, and a metal center, researchers can design catalysts with enhanced activity and selectivity before ever entering the lab. This in silico approach can predict transition state geometries and activation energies, guiding the synthesis of new chiral ligands for asymmetric catalysis or more efficient photocatalysts. researchgate.netrsc.org As computational power grows and algorithms improve, the predictive power of these models will continue to transform how chemical synthesis is approached.
Table 4: Applications of Computational Modeling in Benzylic Halide Chemistry
| Computational Method | Application | Predicted Parameters |
|---|---|---|
| Density Functional Theory (DFT) | Mechanism Elucidation | Transition state structures, reaction energy profiles. researchgate.netresearchgate.net |
| Activation Strain Model | Reactivity Prediction | Activation energies, electrostatic interactions. researchgate.netacs.org |
| RRKM/Master Equation Analysis | Kinetic Modeling | Product-specific rate constants (k(T,p)). mit.edu |
| Quantum Chemical Calculations | Radical Reactions | Recombination pathways, thermochemistry of intermediates. mit.edu |
Q & A
Q. What are the recommended synthetic routes for 4-(1-Bromoethyl)-1,2-dimethylbenzene, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via bromination of 1,2-dimethyl-4-vinylbenzene using HBr or N-bromosuccinimide (NBS) under radical initiation. Optimization involves adjusting reaction temperature (40–60°C), solvent selection (e.g., CCl₄ for non-polar media), and catalyst use (e.g., AIBN for radical stability). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures >95% purity .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact; wash immediately with soap and water if exposed .
- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture or light .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., bromoethyl resonance at δ 3.5–4.0 ppm).
- XRD : Resolve dihedral angles (e.g., 14.9° between bromoethyl and aromatic ring in analogs) to study steric effects .
- GC-MS : Verify molecular ion peaks (m/z ~212 for C₉H₁₁Br) and monitor purity .
Q. How can researchers mitigate byproduct formation during synthesis?
- Methodological Answer :
- Control reaction stoichiometry (limit excess brominating agents).
- Use radical scavengers (e.g., TEMPO) to suppress side reactions.
- Monitor intermediates via TLC and isolate via fractional distillation .
Advanced Research Questions
Q. What strategies are effective for isotopic labeling (e.g., deuterium) in this compound?
- Methodological Answer :
- Deuteration : Replace the ethyl group with CD₃CD₂Br using deuterated precursors (e.g., (1-Bromoethyl-2,2,2-d₃)benzene analogs). Ensure >98% isotopic purity via mass spectrometry validation .
- Applications: Trace reaction mechanisms (e.g., SN2 vs. radical pathways) in kinetic isotope effect studies .
Q. How do solvent polarity and coordinating agents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Polar solvents (DMF, DMSO): Enhance nucleophilicity in Suzuki-Miyaura couplings by stabilizing Pd catalysts.
- Non-polar solvents (THF, toluene): Favor Stille couplings with lower side-product formation.
- Data Table :
| Solvent | Coupling Efficiency (%) | Byproduct Formation (%) |
|---|---|---|
| DMF | 85 | 10 |
| THF | 78 | 5 |
| Toluene | 70 | 3 |
- Reference: Solvent effects observed in analogous bromoethylbenzene systems .
Q. What computational methods can predict the compound’s conformational stability and reaction pathways?
- Methodological Answer :
- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to model bromoethyl rotation barriers (e.g., energy minima at 14.9° dihedral angle) .
- MD Simulations : Simulate solvent interactions to predict aggregation-induced emission (AIE) properties for material science applications .
Q. How can researchers analyze competing reaction mechanisms (e.g., radical vs. ionic) in bromoethyl-substituted aromatics?
- Methodological Answer :
- Radical Traps : Introduce inhibitors (e.g., BHT) to suppress radical pathways; monitor via ESR spectroscopy.
- Kinetic Studies : Compare activation energies (Arrhenius plots) under varying initiators (e.g., light vs. thermal) .
Q. What are the implications of the compound’s steric and electronic properties for designing σ-receptor ligands?
- Methodological Answer :
- Steric Effects : The 1,2-dimethyl groups restrict rotational freedom, enhancing binding specificity.
- Electronic Effects : Bromine’s electronegativity modulates electron density at the aromatic ring, affecting ligand-receptor affinity. Validate via competitive binding assays with radiolabeled ligands .
Q. How can researchers leverage this compound in developing aggregation-induced emission (AIE) materials?
- Methodological Answer :
- Functionalize the bromoethyl group with AIE-active moieties (e.g., tetraphenylethene). Monitor emission intensity in THF/water mixtures to confirm AIE behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
